1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1346674-10-9 . It has a molecular weight of 229.28 . The compound is typically stored in a dry environment at 2-8°C . It appears as a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” involves multiple steps . The process includes the use of diisobutylaluminium hydride in dichloromethane under an inert atmosphere . Other steps involve the use of benzene under reflux conditions, triethylamine in tetrahydrofuran, and hydrogen in ethanol . The exact yield and reaction conditions vary depending on the specific synthesis process .Molecular Structure Analysis
The InChI code for “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The compound can be readily functionalized via enolization at the 3-position in the presence of LDA . This allows for further reactions and the synthesis of more complex molecules.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or semi-solid or solid . It is stored at temperatures between 2-8°C .Scientific Research Applications
Synthetic Utility in Organic Chemistry
1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate is a compound that has found applications in the synthesis of various heterocyclic compounds, serving as a versatile building block in organic chemistry. For example, silylmethyl-substituted aziridine and azetidine have been used in reactions with nitriles and carbonyl substrates to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These reactions highlight the potential of azetidine derivatives in creating complex molecules through formal cycloaddition reactions, thereby contributing significantly to the field of medicinal chemistry and drug development (Yadav & Sriramurthy, 2005).
Facilitating Diverse Chemical Syntheses
In another instance, protected 3-haloazetidines, derived from 1-azabicyclo[1.1.0]butane, have been employed as intermediates to prepare a variety of azetidine-3-carboxylic acid derivatives. This illustrates the compound's role in enabling the synthesis of structurally diverse and high-value molecules that are essential for pharmaceutical applications, showcasing the adaptability and functional utility of azetidine derivatives in synthetic organic chemistry (Ji, Wojtas, & Lopchuk, 2018).
Role in Antimicrobial Agent Development
The structural modification of azetidines has also been explored for the development of new antimicrobial agents. Research into the synthesis of azetidine derivatives and their evaluation against various bacterial strains underscores the potential of 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate and its analogs in contributing to the discovery of novel antibacterial compounds. Such studies are pivotal for addressing the growing concern of antibiotic resistance and highlight the significance of azetidine derivatives in medicinal chemistry (Frigola et al., 1993).
Application in Drug Development
The utility of azetidine derivatives extends into the realm of drug development, where their incorporation into complex molecules can lead to the synthesis of potential therapeutic agents. The structural features of azetidines, such as ring strain and the presence of functional groups, make them suitable candidates for constructing molecules with desired biological activities. This versatility underscores the importance of azetidine derivatives in the ongoing search for new drugs, particularly those with novel mechanisms of action (Meyers et al., 2009).
Safety And Hazards
The compound is classified as an irritant . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKQSWJCMKEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704384 |
Source
|
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
CAS RN |
1346674-10-9 |
Source
|
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.